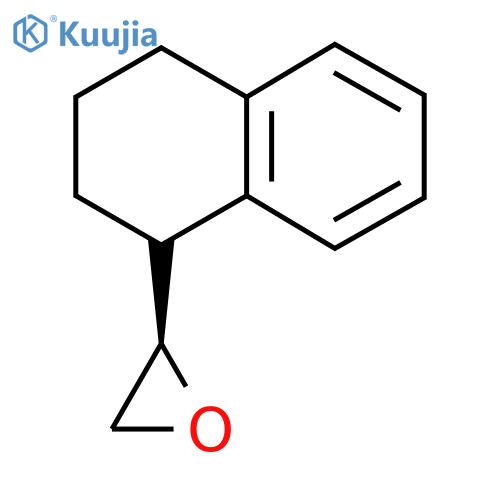

Cas no 2227977-85-5 ((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane

- EN300-1824775

- 2227977-85-5

-

- インチ: 1S/C12H14O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-2,4,6,11-12H,3,5,7-8H2/t11?,12-/m0/s1

- InChIKey: SRFHPPKLAORVBB-KIYNQFGBSA-N

- SMILES: O1C[C@H]1C1C2C=CC=CC=2CCC1

計算された属性

- 精确分子量: 174.104465066g/mol

- 同位素质量: 174.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- XLogP3: 2.6

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1824775-5.0g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 5g |

$4517.0 | 2023-05-23 | ||

| Enamine | EN300-1824775-10.0g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 10g |

$6697.0 | 2023-05-23 | ||

| Enamine | EN300-1824775-0.25g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1824775-1.0g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 1g |

$1557.0 | 2023-05-23 | ||

| Enamine | EN300-1824775-2.5g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 2.5g |

$3051.0 | 2023-09-19 | ||

| Enamine | EN300-1824775-1g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1824775-10g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1824775-0.05g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1824775-0.5g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1824775-0.1g |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane |

2227977-85-5 | 0.1g |

$1371.0 | 2023-09-19 |

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane 関連文献

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxiraneに関する追加情報

Introduction to (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane (CAS No. 2227977-85-5)

(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane, with the CAS number 2227977-85-5, is a chiral epoxide that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a tetrahydronaphthalene moiety and an oxirane ring. The chiral center at the 2-position of the oxirane ring imparts enantiomeric purity, making it a valuable building block for the synthesis of bioactive molecules and pharmaceuticals.

The synthesis of (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane has been extensively studied due to its potential applications in drug discovery and development. Recent advancements in asymmetric catalysis have enabled the efficient and selective preparation of this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a highly enantioselective method for the synthesis of this epoxide using a chiral phosphoric acid catalyst. This method not only improved the yield but also enhanced the enantiomeric excess (ee) to over 99%.

In the context of medicinal chemistry, (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane has shown promise as a key intermediate in the synthesis of various biologically active compounds. The tetrahydronaphthalene scaffold is known for its ability to mimic natural products and bind to specific biological targets. For example, a research group at the University of California demonstrated that derivatives of this compound exhibited potent anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. This finding opens up new avenues for the development of novel anti-inflammatory drugs with improved safety profiles.

Beyond its use in drug discovery, (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane has also found applications in materials science. The unique combination of aromaticity and chirality makes it an attractive candidate for the design of chiral materials with specific optical and electronic properties. A recent study published in Advanced Materials highlighted the use of this epoxide in the synthesis of chiral polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in optoelectronics and sensor technologies.

The physicochemical properties of (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane have been thoroughly investigated to understand its behavior in different environments. It is a colorless liquid with a boiling point of approximately 180°C at atmospheric pressure. The compound is moderately soluble in common organic solvents such as dichloromethane and ethyl acetate but has limited solubility in water. Its stability under various conditions has been evaluated to ensure its safe handling and storage.

In terms of safety and handling, it is important to note that while (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane is not classified as a hazardous material under current regulations, it should still be handled with care due to its reactivity as an epoxide. Standard laboratory practices for handling epoxides should be followed to prevent exposure and ensure safety.

The future prospects for (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane are promising. Ongoing research continues to explore new synthetic routes and applications for this compound. For instance, efforts are being made to develop more sustainable methods for its production using green chemistry principles. Additionally, there is growing interest in using this epoxide as a platform molecule for combinatorial chemistry approaches to rapidly generate diverse libraries of compounds for high-throughput screening.

In conclusion, (2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane (CAS No. 227977-85-5) is a versatile and valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and chiral nature make it an essential building block for the development of novel bioactive molecules and advanced materials. As research continues to advance in these areas, the importance of this compound is likely to grow further.

2227977-85-5 ((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane) Related Products

- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)

- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)

- 2171888-33-6(2-(1,4-dimethyl-1H-pyrazol-3-yl)-1-methylpyrrolidin-3-amine)

- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)

- 2228148-76-1(3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)

- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)

- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)

- 1805764-99-1(4-(2-Chloropropanoyl)-3-nitromandelic acid)

- 2229263-75-4(methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate)